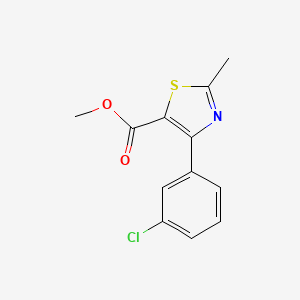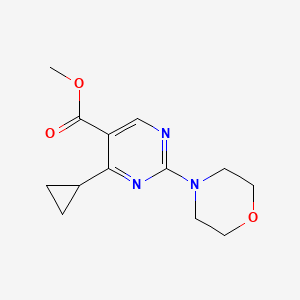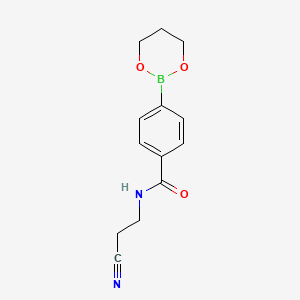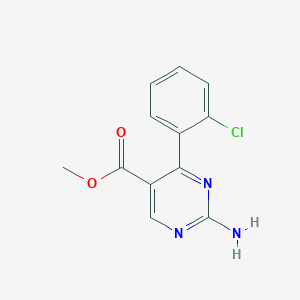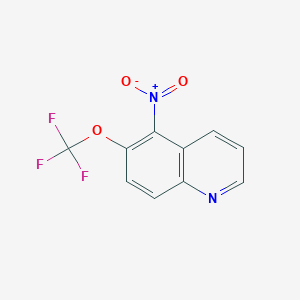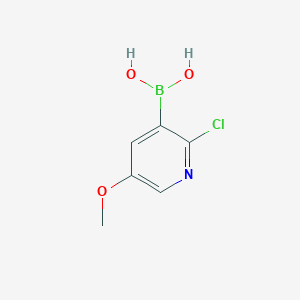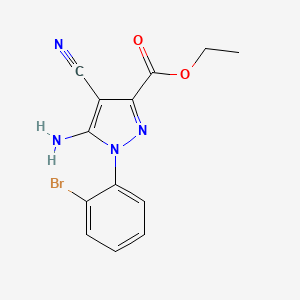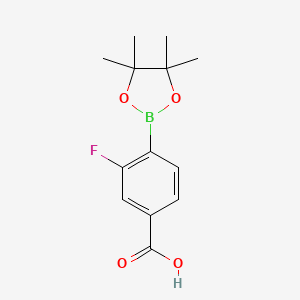
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Übersicht
Beschreibung
“3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates . The empirical formula of this compound is C11H15BFNO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cncc(F)c2 . The InChI key for this compound is VFMTUTYBMBTIGA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 223.05 . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Researchers have developed boric acid ester intermediates with benzene rings, including compounds related to 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. These compounds were synthesized through a substitution reaction and analyzed using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was employed to compute molecular structures, offering insights into their physicochemical properties (Huang et al., 2021).
Fluorescent Prochelator Development
- Boronic ester-based fluorescent prochelators have been developed using compounds structurally similar to this compound. These prochelators respond to hydrogen peroxide and various metal ions, exhibiting a decrease in fluorescence upon chelation. This has potential applications in sensing and imaging of biological processes involving metal ions and hydrogen peroxide (Hyman & Franz, 2012).
Enhanced Sensing Performance
- Schiff base derivatives of similar boronate compounds have been used to create efficient sensors for detecting hydrogen peroxide vapor. These derivatives demonstrate a rapid response and high sensitivity, important for applications in explosive detection and environmental monitoring (Fu et al., 2016).
Pharmaceutical Research
- A fluorine-18 labeled analogue of bexarotene, synthesized using related compounds, has been developed for PET imaging of retinoid X receptors. This highlights the application in diagnostic imaging and potentially in therapeutic monitoring (Wang et al., 2014).
Detection of Peroxides in Samples and Imaging
- Near-infrared fluorescent probes developed using structurally related compounds have been applied for the detection of benzoyl peroxide in real samples and imaging in living cells and zebrafish. This demonstrates potential applications in food safety and biological imaging (Tian et al., 2017).
Hydrolytic Stability in Prochelators
- Studies have been conducted on boronate-based prochelators, like BSIH, for their hydrolytic stability and reaction outcomes with hydrogen peroxide. Such research is vital for developing agents targeting metal sequestration in cells under oxidative stress (Wang & Franz, 2018).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . Precautionary statements include P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician .
Wirkmechanismus
Mode of Action
Boronic acid pinacol esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
The compound’s role in the Suzuki–Miyaura reaction suggests it may influence pathways involving carbon-carbon bond formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Carboxy-2-fluorophenylboronic acid pinacol ester. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Eigenschaften
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQNZNXVVRPGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675391 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050423-87-4 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




